Cas no 1118787-01-1 (5-carbamoyl-1H-pyrrole-3-carboxylic acid)

5-Carbamoyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring both carbamoyl and carboxylic acid functional groups on a pyrrole core. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its pyrrole scaffold is significant in medicinal chemistry due to its role in bioactive molecules. The presence of reactive functional groups allows for further derivatization, enabling the synthesis of more complex compounds. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its high purity and well-defined structure ensure reproducibility in research and industrial applications, making it a reliable choice for synthetic chemists.
5-carbamoyl-1H-pyrrole-3-carboxylic acid structure
1118787-01-1 structure
商品名:5-carbamoyl-1H-pyrrole-3-carboxylic acid
CAS番号:1118787-01-1
MF:C6H6N2O3
メガワット:154.12344121933
CID:4572197

5-carbamoyl-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-carbamoyl-1H-pyrrole-3-carboxylic acid
    • Z426041436
    • インチ: 1S/C6H6N2O3/c7-5(9)4-1-3(2-8-4)6(10)11/h1-2,8H,(H2,7,9)(H,10,11)
    • InChIKey: KDLHXSJAELVZGR-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=CNC(C(N)=O)=C1)=O

計算された属性

  • せいみつぶんしりょう: 154.038
  • どういたいしつりょう: 154.038
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 192
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 96.2

5-carbamoyl-1H-pyrrole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM461060-250mg
5-carbamoyl-1H-pyrrole-3-carboxylic acid
1118787-01-1 95%+
250mg
$*** 2023-04-03
Enamine
EN300-42034-0.1g
5-carbamoyl-1H-pyrrole-3-carboxylic acid
1118787-01-1 95%
0.1g
$337.0 2023-07-06
Enamine
EN300-42034-5.0g
5-carbamoyl-1H-pyrrole-3-carboxylic acid
1118787-01-1 95%
5.0g
$2816.0 2023-07-06
Enamine
EN300-42034-0.25g
5-carbamoyl-1H-pyrrole-3-carboxylic acid
1118787-01-1 95%
0.25g
$481.0 2023-07-06
Enamine
EN300-42034-0.5g
5-carbamoyl-1H-pyrrole-3-carboxylic acid
1118787-01-1 95%
0.5g
$758.0 2023-07-06
Chemenu
CM461060-500mg
5-carbamoyl-1H-pyrrole-3-carboxylic acid
1118787-01-1 95%+
500mg
$*** 2023-04-03
Chemenu
CM461060-1g
5-carbamoyl-1H-pyrrole-3-carboxylic acid
1118787-01-1 95%+
1g
$*** 2023-04-03
A2B Chem LLC
AV38971-50mg
5-carbamoyl-1H-pyrrole-3-carboxylic acid
1118787-01-1 95%
50mg
$273.00 2024-04-20
1PlusChem
1P019V23-1g
5-Carbamoyl-1H-pyrrole-3-carboxylic acid
1118787-01-1 95%
1g
$1114.00 2025-03-04
A2B Chem LLC
AV38971-100mg
5-carbamoyl-1H-pyrrole-3-carboxylic acid
1118787-01-1 95%
100mg
$390.00 2024-04-20

5-carbamoyl-1H-pyrrole-3-carboxylic acid 関連文献

5-carbamoyl-1H-pyrrole-3-carboxylic acidに関する追加情報

Comprehensive Guide to 5-Carbamoyl-1H-Pyrrole-3-Carboxylic Acid (CAS No. 1118787-01-1): Properties, Applications, and Industry Insights

5-Carbamoyl-1H-pyrrole-3-carboxylic acid (CAS No. 1118787-01-1) is a specialized heterocyclic compound gaining traction in pharmaceutical and biochemical research due to its unique structural features. This pyrrole derivative contains both carbamoyl and carboxylic acid functional groups, making it a versatile building block for drug discovery and material science. With the rise of targeted drug design and small-molecule therapeutics, researchers are increasingly exploring its potential in modulating enzyme activity and protein-protein interactions.

The compound’s molecular formula, C6H6N2O3, highlights its compatibility with bioactive scaffold synthesis. Its hydrogen-bonding capacity and zwitterionic properties under physiological conditions make it valuable for optimizing solubility and bioavailability in drug candidates. Recent studies, such as those published in the Journal of Medicinal Chemistry, emphasize its role in developing kinase inhibitors and GPCR-targeted compounds, aligning with the industry’s focus on precision medicine.

From a synthetic chemistry perspective, 5-carbamoyl-1H-pyrrole-3-carboxylic acid serves as a precursor for multi-component reactions (MCRs) like the Ugi or Passerini reactions, which are pivotal in combinatorial chemistry. Its pyrrole core is also integral to designing fluorescent probes and metal-organic frameworks (MOFs), addressing growing demand in diagnostic imaging and sustainable catalysis.

Environmental and regulatory trends further elevate its relevance. As industries shift toward green chemistry, this compound’s potential for biodegradable polymer synthesis is under investigation. Its low toxicity profile, as indicated by preliminary ADMET studies, positions it favorably for cosmeceutical applications, such as anti-aging formulations—a hot topic in personal care R&D.

For procurement specialists, understanding the supply chain stability of CAS No. 1118787-01-1 is critical. Market analyses reveal increasing demand from Asia-Pacific pharmaceutical hubs, driven by generic drug production and bioconjugation technologies. Storage recommendations typically include inert atmospheres to preserve its hydrolytic stability, a key consideration for long-term usability.

In computational chemistry, 5-carbamoyl-1H-pyrrole-3-carboxylic acid is frequently modeled for molecular docking simulations. Its electrostatic potential maps aid in predicting binding affinities, a technique leveraged in AI-driven drug discovery platforms—a sector experiencing 300% growth since 2020, per Deloitte reports.

Future directions include exploring its photodynamic therapy (PDT) applications, particularly in oncology. Early-stage research suggests its pyrrole ring could enhance reactive oxygen species (ROS) generation when combined with porphyrin analogs, addressing the global push for non-invasive cancer treatments.

For analytical chemists, HPLC methods using C18 reverse-phase columns with 0.1% formic acid modifiers are recommended for purity assessment. Mass spectrometry typically shows a characteristic [M+H]+ peak at m/z 155.05, crucial for quality control protocols in GMP environments.

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